molecular formula C7H6NNaO3 B2759428 Sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate CAS No. 2375261-83-7

Sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate

Cat. No.: B2759428
CAS No.: 2375261-83-7
M. Wt: 175.119
InChI Key: DMKLTNKAGCFOSW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines, which can be achieved using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate can be compared with other oxazole derivatives, such as:

  • Sodium;5-methyl-1,3-oxazole-2-carboxylate
  • Sodium;5-phenyl-1,3-oxazole-2-carboxylate

These compounds share the oxazole ring structure but differ in the substituents attached to the ring. The cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.Na/c9-7(10)6-8-3-5(11-6)4-1-2-4;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKLTNKAGCFOSW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(O2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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